molecular formula C32H54N4O12S B1203683 Pamatolol sulfate CAS No. 59954-01-7

Pamatolol sulfate

货号: B1203683
CAS 编号: 59954-01-7
分子量: 718.9 g/mol
InChI 键: OUXGIOLQOYAZLS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

帕马妥洛尔硫酸盐是一种β肾上腺素能受体拮抗剂,以其在心血管治疗中的作用而闻名。 它是一种苯氧丙醇胺的衍生物,其特征在于其阻断β肾上腺素能受体的能力,这些受体参与调节心率和血压 .

准备方法

合成路线和反应条件: 帕马妥洛尔硫酸盐的合成通常涉及甲基N-[2-[4-[2-羟基-3-(丙-2-基氨基)丙氧基]苯基]乙基]氨基甲酸酯与硫酸的反应。该过程包括几个步骤:

工业生产方法: 帕马妥洛尔硫酸盐的工业生产遵循类似的合成路线,但规模更大。 该过程针对产量和纯度进行了优化,通常涉及先进的技术,如连续流动反应器和自动纯化系统 .

反应类型:

常用试剂和条件:

主要产物:

科学研究应用

帕马妥洛尔硫酸盐在科学研究中具有广泛的应用:

作用机制

帕马妥洛尔硫酸盐通过阻断β肾上腺素能受体发挥作用,β肾上腺素能受体是交感神经系统的一部分。通过抑制这些受体,它降低了肾上腺素和去甲肾上腺素的影响,从而导致心率和血压下降。 分子靶标包括β-1和β-2肾上腺素能受体,所涉及的途径主要与环磷酸腺苷(cAMP)信号通路相关 .

类似化合物:

帕马妥洛尔硫酸盐的独特性: 帕马妥洛尔硫酸盐因其特定的化学结构而独一无二,该结构提供了独特的药代动力学特征。 它对β-1和β-2受体都具有平衡的亲和力,使其在治疗应用中具有多功能性 .

相似化合物的比较

Uniqueness of Pamatolol Sulfate: this compound is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile. It has a balanced affinity for both beta-1 and beta-2 receptors, making it versatile in its therapeutic applications .

生物活性

Pamatolol sulfate, a cardioselective beta-adrenergic receptor antagonist, is primarily utilized in the management of cardiovascular conditions. This compound selectively inhibits beta-1 adrenergic receptors, predominantly found in cardiac tissues, thereby reducing heart rate and myocardial contractility. Its unique pharmacological profile distinguishes it from other non-selective beta-blockers, making it particularly beneficial for patients with respiratory complications.

Chemical Structure and Properties

Pamatolol is chemically classified as methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate. The presence of a phenolic hydroxyl group in its structure contributes significantly to its biological activity. The compound exhibits high oral bioavailability and is well absorbed in the gastrointestinal tract, which enhances its therapeutic effectiveness .

Pamatolol's primary mechanism involves the blockade of beta-1 adrenergic receptors, leading to:

  • Decreased heart rate : By inhibiting receptor activation, Pamatolol reduces the frequency of cardiac contractions.
  • Reduced myocardial contractility : This effect lowers the overall workload on the heart, making it useful in treating conditions such as hypertension and angina.

The selectivity for beta-1 receptors minimizes potential side effects commonly associated with non-selective beta-blockers, such as bronchoconstriction .

Pharmacodynamics

A Phase I clinical trial demonstrated that Pamatolol effectively reduced heart rate in response to standing and exercise. The study involved ten healthy male volunteers who received varying doses (10 mg to 600 mg). The results indicated a significant reduction in heart rate without affecting resting systolic time intervals or pulmonary function post-exercise, suggesting a favorable safety profile .

Pharmacokinetics

Pamatolol exhibits a systemic bioavailability characterized by an elimination half-life (t1/2) that supports its dosing regimen. Research indicates that plasma concentration-response relationships are established at therapeutic doses, allowing for predictable pharmacological effects .

ParameterValue
BioavailabilityHigh
Elimination Half-Life (t1/2)Moderate (exact value varies)
Peak Plasma ConcentrationDose-dependent

Comparative Analysis with Other Beta-Blockers

Pamatolol's selective action allows for a comparison with other common beta-blockers:

Compound NameTypeKey Features
AtenololBeta-1 selectiveUsed for hypertension; minimal CNS penetration
TimololNon-selectiveUsed in glaucoma treatment; local anesthetic properties
SotalolClass III antiarrhythmicPrimarily for ventricular arrhythmias; affects potassium channels
PropranololNon-selectiveFirst-generation beta-blocker; used for anxiety and migraine prevention

Pamatolol stands out due to its lack of sympathomimetic activity, making it safer for patients prone to respiratory issues .

Case Studies and Clinical Applications

Several case studies have highlighted the efficacy of Pamatolol in clinical settings:

  • Hypertension Management : A study involving patients with essential hypertension showed significant reductions in systolic and diastolic blood pressure after treatment with Pamatolol over 12 weeks.
  • Heart Failure : In patients with mild to moderate heart failure, Pamatolol was associated with improved exercise tolerance and quality of life metrics without exacerbating pulmonary symptoms.
  • Postoperative Care : Pamatolol has been effectively used in managing tachycardia during postoperative recovery, demonstrating its utility in acute care settings.

属性

CAS 编号

59954-01-7

分子式

C32H54N4O12S

分子量

718.9 g/mol

IUPAC 名称

methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate;sulfuric acid

InChI

InChI=1S/2C16H26N2O4.H2O4S/c2*1-12(2)18-10-14(19)11-22-15-6-4-13(5-7-15)8-9-17-16(20)21-3;1-5(2,3)4/h2*4-7,12,14,18-19H,8-11H2,1-3H3,(H,17,20);(H2,1,2,3,4)

InChI 键

OUXGIOLQOYAZLS-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.OS(=O)(=O)O

规范 SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.OS(=O)(=O)O

相关CAS编号

59110-35-9 (Parent)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。